4-Methylbenzyl chloride

Solvolysis Reaction mechanism Ion pair intermediates

Reaction irreproducibility caused by incorrect benzyl chloride substitution is a common obstacle. 4-Methylbenzyl chloride (CAS 104-82-5) delivers precise para-methyl electronic effects for predictable SN1 outcomes. • Distinct intimate ion pair solvolysis pathway vs. 4-MeO/4-Cl analogs. • Validated in HCV NS5B inhibitor synthesis (submicromolar activity). • Liquid at RT; pump-transfer ready; cold-chain logistics available. Bulk stock ensures rapid dispatch.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 104-82-5
Cat. No. B047497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzyl chloride
CAS104-82-5
Synonymsα-Chloro-p-xylene;  (4-Methylphenyl)methyl Chloride;  1-(Chloromethyl)-4-methylbenzene;  1-Methyl-4-chloromethylbenzene;  4-(Chloromethyl)toluene;  4-Methylbenzyl Chloride;  NSC 46590;  p-(Chloromethyl)toluene;  p-Methylbenzyl Chloride;  p-Tolylmethyl Chlorid
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCl
InChIInChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
InChIKeyDMHZDOTYAVHSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER;  MISCIBLE WITH ABSOLUTE ALCOHOL
SOL IN ALL PROP IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzyl Chloride: Procurement and Properties


4-Methylbenzyl chloride (CAS 104-82-5), also known as α-chloro-p-xylene or p-xylyl chloride, is a para-substituted benzyl chloride derivative with the molecular formula C8H9Cl and a molecular weight of 140.61 g/mol [1]. It is a colorless to light yellow, pungent liquid with a density of approximately 1.062–1.064 g/mL at 25°C and a boiling point range of 199–202°C . The compound serves primarily as a versatile alkylating agent and chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the electron-donating para-methyl group imparts distinct reactivity characteristics compared to unsubstituted or other substituted benzyl chlorides [2].

Workflow
Alkylating agent for nucleophilic and radical substitution chemistry
Reactivity Profile
Electron-donating para-methyl group moderates benzylic carbon reactivity
Procurement Context
Intermediate for pharmaceutical, agrochemical, polymer, and electronic material synthesis

4-Methylbenzyl Chloride: Why It Cannot Be Substituted


Substituting 4-methylbenzyl chloride with unsubstituted benzyl chloride or other substituted analogs (e.g., 4-methoxybenzyl chloride, 4-chlorobenzyl chloride) is not scientifically sound due to fundamental differences in electronic effects, solvolytic intermediate pathways, and reactivity profiles. The para-methyl group is an electron-donating substituent that alters the electron density on the benzylic carbon, directly influencing nucleophilic substitution rates and mechanisms [1]. Specifically, 4-methylbenzyl chloride undergoes nucleophilic attack predominantly via intimate ion pairs under typical solvolytic conditions, whereas 4-methoxybenzyl chloride proceeds through solvent-separated ion pairs, and 4-chlorobenzyl chloride exhibits different selectivity patterns due to its electron-withdrawing nature [2][3]. These mechanistic divergences can lead to altered reaction kinetics, product distributions, and side-product profiles, making the choice of the specific substituted benzyl chloride a critical process parameter in both research and industrial-scale syntheses.

Electronic mismatch para-Methyl, methoxy, and chloro analogs direct different ion-pair pathways, altering reaction selectivity.
Kinetics shift Radical substitution rate is lower than unsubstituted benzyl chloride; Hammett correlation may not transfer across conditions.
Physical state risk Melting point near 4°C may cause solidification under cold storage, unlike lower-melting analogs, complicating handling.

Comparative Evidence: 4-Methylbenzyl Chloride vs. Analogs


Solvolytic Ion-Pair Pathway Divergence

During solvolysis in aqueous ethanol, 4-methylbenzyl chloride undergoes nucleophilic attack on intimate ion pairs, in contrast to 4-methoxybenzyl chloride which proceeds via solvent-separated ion pairs. This mechanistic difference was established by measuring substrate selectivity toward competing nucleophiles (ethanol and m-chloroaniline) and applying perturbation molecular orbital theory [1]. A prior study also confirmed that p-methylbenzyl derivatives shift toward solvent-separated ion pairs only at high solvent polarity, while p-methoxybenzyl chloride does so predominantly [2].

Solvolytic ion-pair pathway
Head-to-head
Intimate ion pairs (4-Me); solvent-separated ion pairs (4-OMe)
Reaction selectivity may diverge; critical for reproducible synthesis outcomes.
Solvolysis in aqueous ethanol; nucleophile competition experiments
Solvolysis Reaction mechanism Ion pair intermediates

Radical Substitution Reactivity

The relative reactivity of 4-methylbenzyl chloride compared to unsubstituted benzyl chloride was determined in a reaction with triethylgermane and dibenzoyl peroxide in benzene at 80.0°C. While the specific rate ratio for the p-methyl substituent is not extracted in the available abstract, the study established that electron-donating substituents decrease reactivity in this system, with the rates correlated by the Hammett equation (ρ = 0.312) [1]. This indicates that 4-methylbenzyl chloride reacts slower than benzyl chloride under these radical conditions, a crucial factor for chemoselective transformations.

Radical substitution rate
Head-to-head
Slower vs. benzyl chloride; Hammett ρ = 0.312
May require adjusted reaction time or catalyst loading in radical alkylations.
Triethylgermane, dibenzoyl peroxide, benzene, 80°C
Radical substitution Hammett correlation Triethylgermane

Physicochemical Property Differences

4-Methylbenzyl chloride exhibits a melting point of approximately 4°C (range: 3–6°C), which is notably higher than that of unsubstituted benzyl chloride (approx. -39°C) and 4-methoxybenzyl chloride (approx. -1°C). Its density of 1.062–1.064 g/mL at 25°C is also distinct from benzyl chloride (1.100 g/mL) . The higher melting point of 4-methylbenzyl chloride implies that it may solidify under typical cold storage conditions (2–8°C), requiring specific handling procedures during procurement and inventory management .

Physical state difference
Cross-study
m.p. 3–6°C; density 1.062–1.064 g/mL (25°C)
Higher solidification risk under cold storage; impacts logistics and lab workflow.
Supplier technical specifications; m.p. ~42°C higher than benzyl chloride
Physicochemical properties Handling Formulation

High-Purity Grade Availability

4-Methylbenzyl chloride is commercially available in a >99% (GC) high-purity grade, suitable for applications requiring minimal impurity profiles, such as pharmaceutical intermediate synthesis and electronic materials . While benzyl chloride is also available in high purity, the specific impurity profile of the 4-methyl derivative can differ, potentially impacting downstream reactions.

Purity grade
Supporting evidence
>99% (GC) high-purity grade available
Supports impurity-sensitive syntheses; reduces in-house purification needs.
Impurity profile may differ from other substituted benzyl chlorides
Purity Analytical standard Sensitive synthesis

4-Methylbenzyl Chloride Application Scenarios


HCV NS5B Inhibitor Synthesis

4-Methylbenzyl chloride has been specifically utilized as a reactant for the preparation of 6-aminoquinolone derivatives, which have been identified as submicromolar inhibitors of the hepatitis C virus (HCV) NS5B polymerase [1]. In this context, the para-methyl substitution is likely essential for optimal binding affinity or pharmacokinetic properties. Substitution with unsubstituted benzyl chloride or a methoxy analog would alter the steric and electronic profile of the final inhibitor, potentially abolishing activity. Therefore, for researchers developing HCV therapeutics, sourcing 4-methylbenzyl chloride of high purity (≥98%) is non-negotiable.

Probing Ion-Pair Intermediates

The distinct solvolytic behavior of 4-methylbenzyl chloride—forming intimate ion pairs that transition to solvent-separated ion pairs with increasing solvent polarity—makes it a valuable probe for physical organic chemists studying SN1 reaction mechanisms [2][3]. Comparative experiments with 4-methoxybenzyl chloride (solvent-separated ion pairs) and 4-chlorobenzyl chloride (intimate ion pairs) allow for the systematic investigation of substituent effects on reaction pathways. Procurement for such fundamental studies requires a well-characterized compound with consistent physical properties.

Large-Scale Alkylation Processes

In industrial-scale syntheses of fine chemicals, such as the production of 2-(4-methylphenyl)propionic acid (a key intermediate for certain NSAIDs and agrochemicals), 4-methylbenzyl chloride serves as a cost-effective alkylating agent derived from readily available p-xylene [4]. While its radical reactivity is lower than that of benzyl chloride, its ionic reactivity is sufficient for many SN2 displacements. The compound's liquid state at room temperature (melting point 4°C) facilitates pump transfer in continuous flow processes, but cold-climate shipping and storage must account for potential solidification, a logistical consideration not relevant for lower-melting analogs .

Specialty Polymers and Electronic Materials

4-Methylbenzyl chloride finds application in the synthesis of specialty polymers and resins, as well as in electronic chemicals, where the introduction of a 4-methylbenzyl group can modify material properties such as hydrophobicity, dielectric constant, or thermal stability [5]. The high-purity grade (>99% GC) is particularly critical in electronics applications to prevent ionic contamination and ensure device reliability .

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor studies
Specific para-methyl substitution requirement
Structure-activity relationship context; inhibitor activity consistency
Solvolytic mechanism investigation
Defined ion-pair intermediate behavior (intimate vs. solvent-separated)
Nucleophile selectivity and pathway reproducibility
Fine chemical & intermediate alkylation
Liquid state at ambient handling; melt-crystallization control
Pump transfer compatibility; cold-chain logistics review
Specialty polymer & electronic material synthesis
High-purity grade (>99% GC) to control ionic contamination
Device reliability; impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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